Matlystatin A is a notable compound that belongs to a class of natural products known for their biological activity, particularly as metalloproteinase inhibitors. This compound is produced by the bacterium Amycolatopsis atramentaria and is characterized by its unique structural features, which include a piperazic acid moiety. Matlystatin A has garnered attention for its potential applications in medicinal chemistry due to its inhibitory effects on various proteases, making it a candidate for therapeutic development.
Matlystatin A is sourced from the fermentation of Amycolatopsis atramentaria, a species of actinobacteria. The compound is classified as a cyclic peptide and falls under the broader category of specialized metabolites produced by microorganisms. Its structure includes a rare N-hydroxy-2-pentyl-succinamic acid warhead, which contributes to its biological activity as an inhibitor of metalloproteinases .
The total synthesis of Matlystatin A has been achieved, allowing for the determination of its absolute configuration. The synthetic route typically involves several key steps, including the formation of the piperazic acid backbone and subsequent cyclization to create the final cyclic structure. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to monitor the synthesis and confirm the identity of intermediates and final products . The total synthesis not only validates the natural product's structure but also provides insights into its biosynthetic pathway, which involves complex enzymatic processes within the producing organism .
Matlystatin A has a complex molecular structure characterized by a cyclic arrangement that incorporates multiple amino acids and functional groups. The molecular formula is C₁₄H₁₈N₄O₄, with a molecular weight of approximately 306.32 g/mol. Its structure features a piperazic acid unit, which is integral to its function as a protease inhibitor. Detailed structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and X-ray crystallography, which provide comprehensive data on bond angles, distances, and stereochemistry .
Matlystatin A undergoes various chemical reactions that are critical for its biological activity. As a metalloproteinase inhibitor, it interacts with metal ions in the active sites of target enzymes, effectively blocking their catalytic function. The specific reactions involved include coordination with zinc or other metal ions present in metalloproteinases, leading to inhibition of enzyme activity . Additionally, studies have indicated that modifications at certain positions within the molecule can enhance or diminish its inhibitory properties, suggesting potential avenues for synthetic optimization .
The mechanism of action of Matlystatin A primarily involves its binding to metalloproteinases, where it disrupts substrate binding and catalysis. This inhibition is facilitated by the unique structural features of Matlystatin A that allow it to fit into the active site of these enzymes effectively. Research indicates that the presence of specific functional groups in Matlystatin A enhances its affinity for metalloproteinases, thereby increasing its potency as an inhibitor . Quantitative studies have demonstrated that Matlystatin A exhibits significant inhibitory concentrations against various proteases, underscoring its potential therapeutic applications.
Matlystatin A exhibits several notable physical properties:
Chemical properties include stability under standard laboratory conditions but may vary with exposure to light or moisture. Analytical techniques such as high-performance liquid chromatography (HPLC) are often used to assess purity and stability over time .
Matlystatin A has significant scientific applications, particularly in pharmacology and biochemistry:
Matlystatin A was first isolated in 1992 from the actinomycete strain Actinomadura atramentaria during a targeted screening program for type IV collagenase (matrix metalloproteinase) inhibitors. The producing organism, identified through taxonomic characterization as Actinomadura atramentaria SANK 61488, was cultured under optimized fermentation conditions to yield a complex of five structurally related metabolites (matlystatins A, B, D, E, and F). The purification process involved sequential extraction with n-butanol followed by chromatographic separation techniques, resulting in the isolation of matlystatin A as a principal bioactive component [4] [8]. Initial biological characterization revealed its exceptional potency against 72 kDa and 92 kDa type IV collagenases (MMP-2 and MMP-9), with half-maximal inhibitory concentrations (IC50) of 0.56 μM and 0.3 μM, respectively. This distinguished it from contemporary metalloproteinase inhibitors and positioned it as a promising lead compound for anticancer therapeutics targeting pathological extracellular matrix degradation [4].
Matlystatin A belongs to the hydroxamate class of metalloproteinase inhibitors, characterized by the presence of a critical N-hydroxy-2-pentyl-succinamic acid warhead. This functional group enables bidentate chelation of the catalytic zinc ion (Zn2+) within the active site of target metalloproteinases. The inhibition mechanism involves coordination where both the carbonyl oxygen and the hydroxyl oxygen of the hydroxamate group form stable interactions with the zinc ion, effectively blocking substrate access [1] [6]. This reversible inhibition mode was first comprehensively described for hydroxamates by Nishino and Powers (1978), with structural validation provided by Holmes and Matthews (1981) through X-ray crystallographic studies of enzyme-inhibitor complexes [1].
The specificity of matlystatin A arises from additional interactions between its extended pseudopeptide structure and prime/non-prime substrate-binding subsites within MMPs. Its warhead biosynthesis involves an unprecedented variation of the ethylmalonyl-CoA pathway, distinct from typical hydroxamate-producing routes [2]. Unlike broad-spectrum synthetic hydroxamates, matlystatin A demonstrates relative selectivity for gelatinases (MMP-2 and MMP-9) and stromelysin-1 (MMP-3), making it a valuable tool for studying ECM remodeling dynamics [4] [9].
Property | Value/Description |
---|---|
IUPAC Name | (2R)-2-acetamido-3-[4-[[2-[2-(hydroxycarbamoylmethyl)heptanoyl]diazinane-3-carbonyl]amino]-5-methyl-3-oxo-heptyl]sulfanyl-propanoic acid |
Molecular Formula | C₂₇H₄₄N₆O₇S |
Molecular Weight | 602 g/mol |
PubChem CID | 132294 |
Zinc-binding Group | Hydroxamate (N-hydroxy-2-pentyl-succinamic acid) |
Primary Enzyme Targets | MMP-2 (IC₅₀: 0.56 µM), MMP-9 (IC₅₀: 0.3 µM) |
Inhibition Mechanism | Reversible zinc chelation |
Matlystatin A is a complex pseudotripeptide incorporating three unusual substructures:
The biosynthesis is governed by a hybrid non-ribosomal peptide synthetase/polyketide synthase (NRPS/PKS) assembly line encoded within the mat gene cluster of Actinomadura atramentaria. This cluster spans 18 open reading frames, including discrete adenylation (A) domains predicted to activate piperazic acid (MatJ) and leucine/isoleucine (MatO). Crucially, the N-hydroxy-alkyl-succinamic acid warhead originates from a specialized ethylmalonyl-CoA (EMC) pathway variant involving a crotonyl-CoA carboxylase-reductase (MatL) and ethylmalonyl-CoA mutase (MatBQ) [2]. Piperazic acid biosynthesis requires dedicated oxidases (MatD and MatF) homologous to KtzI/T systems responsible for N–N bond formation via N5-hydroxylation of ornithine precursors [2].
Structural diversity among matlystatins (A, B, D, E, F) arises from enzymatic modifications catalyzed by an acyl-CoA dehydrogenase (MatG). This enzyme, homologous to epoxyketone synthases, facilitates decarboxylation-dehydrogenation reactions that alter alkyl chain length and terminal functionalities [2] [8]. Matlystatin A specifically features a heptanoyl side chain and unmodified C-terminal carboxylic acid, whereas matlystatin B exhibits a truncated pentanoyl chain, and matlystatin F contains a terminal amidation [7] [10].
Table 2: Natural Hydroxamate Metalloproteinase Inhibitors with Structural Analogies
Compound | Producing Organism | Core Structural Features | Key Enzymatic Targets |
---|---|---|---|
Matlystatin A | Actinomadura atramentaria | N-hydroxy-2-pentyl-succinamate-Pip-Ile | MMP-2, MMP-3, MMP-9 |
Actinonin | Streptomyces spp. | N-hydroxy-2-pentyl-succinamate-His-Sta* | Bacterial peptide deformylase |
Propioxatin | Streptomyces spp. | N-hydroxy-succinamate-β-amino acid derivative | Aminopeptidases |
BE16627B | Streptomyces spp. | N-hydroxy-2-alkyl-succinamate-Phe derivative | MMPs |
Table 3: Structural Characteristics of Matlystatin Congeners
Congener | Molecular Weight | Alkyl Chain (R₁) | C-Terminus (R₂) | Distinctive Feature |
---|---|---|---|---|
Matlystatin A | 602 g/mol | C₇H₁₅ | -OH | Heptanoyl side chain |
Matlystatin B | 441 g/mol | C₅H₁₁ | -OH | Truncated pentanoyl chain [6] |
Matlystatin D | ≈588 g/mol* | C₇H₁₅ | -Leu-OH* | Isoleucine→leucine substitution* |
Matlystatin E | 534 g/mol | C₆H₁₃ | -OH | Hexanoyl chain [10] |
Matlystatin F | 548 g/mol | C₇H₁₅ | -NH₂ | C-terminal amidation [7] |
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